LolCDE-IN-1 -

LolCDE-IN-1

Catalog Number: EVT-8240275
CAS Number:
Molecular Formula: C21H16FN3O
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LolCDE-IN-1 is synthesized for research purposes, particularly in studies aimed at understanding bacterial membrane processes and developing new antibacterial agents. It is classified as an antibacterial agent targeting the LolCDE transporter system, which is part of the ATP-binding cassette (ABC) transporter family . This classification highlights its potential application in combating antibiotic resistance by disrupting essential bacterial processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of LolCDE-IN-1 involves several chemical steps that are designed to yield a compound capable of effectively inhibiting the LolCDE complex. While specific synthetic routes are not detailed in the available literature, compounds targeting protein complexes typically undergo:

  1. Initial Screening: Identifying lead compounds through high-throughput screening against the LolCDE complex.
  2. Chemical Modification: Utilizing structure-activity relationship studies to modify lead compounds for improved efficacy and selectivity.
  3. Purification: Employing chromatographic techniques to isolate the final product with high purity levels suitable for biological assays.

The exact reaction conditions and reagents used in the synthesis of LolCDE-IN-1 are proprietary or not fully disclosed in public literature.

Molecular Structure Analysis

Structure and Data

  • Hydrophobic regions: To interact with lipid bilayers or hydrophobic pockets within proteins.
  • Functional groups: Such as amines or carboxylic acids that can form hydrogen bonds or ionic interactions with target proteins.

The precise molecular structure would require further investigation through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving LolCDE-IN-1 is its interaction with the LolCDE complex, which likely involves:

  1. Binding: The compound binds to specific sites on the LolCDE transporter, inhibiting its function.
  2. Inhibition Mechanism: This binding prevents lipoprotein substrates from being effectively transported across the bacterial membrane.

Further studies using biochemical assays would be necessary to elucidate the exact nature of these interactions and quantify the inhibitory effects.

Mechanism of Action

Process and Data

LolCDE-IN-1 acts by inhibiting the function of the LolCDE protein complex, which is responsible for transporting triacylated lipoproteins from the inner membrane to their final destinations in bacterial cells. The mechanism can be summarized as follows:

  1. Substrate Recognition: The LolCDE complex recognizes lipoprotein substrates via interactions with their lipid moieties.
  2. Transport Inhibition: Upon binding of LolCDE-IN-1, this recognition process is disrupted, leading to a failure in substrate transport.
  3. Consequences for Bacterial Viability: Disruption of lipoprotein transport can compromise cell wall integrity and other critical functions, ultimately leading to bacterial cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point, solubility, or spectral data for LolCDE-IN-1 are not provided in available resources, compounds of this nature typically exhibit:

  • Solubility: Moderate solubility in organic solvents due to hydrophobic characteristics.
  • Stability: Chemical stability under physiological conditions but may degrade under extreme pH or temperature.

Characterization studies would provide more comprehensive data on these properties.

Applications

Scientific Uses

LolCDE-IN-1 serves several important roles in scientific research:

  • Antibacterial Research: It is used to study bacterial resistance mechanisms and develop new antibiotics targeting lipoprotein transport systems.
  • Biochemical Studies: The compound aids in elucidating the functional dynamics of the LolCDE complex and its role in membrane biology.
  • Drug Development: It offers a potential scaffold for designing novel antibacterial agents that could be effective against resistant strains of bacteria .
Introduction to the LolCDE Complex as a Therapeutic Target in Gram-Negative Bacteria

Role of the LolCDE Adenosine Triphosphate-Binding Cassette Transporter in Bacterial Lipoprotein Trafficking

The LolCDE complex (Localization of lipoprotein) is a heterohexameric inner membrane transporter composed of two copies of LolD adenosine triphosphatase subunits and one copy each of LolC and LolE transmembrane subunits. This complex functions as the initial and committed step in the lipoprotein transport pathway, specifically extracting triacylated lipoproteins from the inner membrane for transport to the outer membrane in Gram-negative bacteria [2] [6]. The molecular mechanism involves several precisely coordinated steps:

Lipoprotein recognition occurs through specific interactions between the LolCDE transmembrane domains and the lipid moieties of mature lipoproteins, particularly the amide-linked acyl chain attached to the invariant N-terminal cysteine residue. Structural analyses using cryo-electron microscopy have revealed that LolCDE recognizes its substrate through interactions with both the lipid components and the unstructured N-terminal peptide region of lipoproteins. The N-terminal linker must be sufficiently long to position the lipoprotein's main body outside the complex while allowing the triacyl chains to insert into the central hydrophobic cavity formed at the LolC-LolE interface [2] [7].

Substrate extraction involves large-scale conformational changes driven by adenosine triphosphate hydrolysis. In the nucleotide-free state, LolCDE adopts an inward-facing conformation that captures the lipoprotein substrate. Upon adenosine triphosphate binding to the LolD subunits, the complex undergoes asymmetric movements in its transmembrane helices and periplasmic domains, transitioning to an outward-facing conformation. This transition extrudes the captured lipoprotein from the membrane bilayer into the periplasmic space [2] [6]. The extruded lipoprotein is subsequently transferred to the periplasmic chaperone LolA, which ferries it across the periplasm. This transfer is mediated primarily through interactions between LolA and the "Hook" region within a periplasmic loop of LolC, with genetic evidence indicating this interaction is essential and remarkably robust to mutational changes [10].

Table 1: Key Structural and Functional Features of the LolCDE Transporter

ComponentStructural FeaturesFunctional Role
LolCFour transmembrane helices, large periplasmic domain with β-hairpin "Hook"Primary lipoprotein recognition, LolA chaperone recruitment via Hook region
LolEFour transmembrane helices, shoulder helix sequenceForms substrate-binding cavity with LolC, contributes to lipoprotein extrusion
LolD (x2)Nucleotide-binding domains, adenosine triphosphatase activityEnergy transduction through adenosine triphosphate binding/hydrolysis, drives conformational changes
Lipoprotein Binding SiteCentral cavity at LolC-LolE interfaceBinds triacylated lipid moieties, especially amide-linked acyl chain

Essentiality of Lipoprotein Transport for Outer Membrane Biogenesis and Antibiotic Resistance

Lipoproteins constitute approximately 1-3% of the bacterial proteome and perform indispensable functions in Gram-negative bacterial physiology, including outer membrane biogenesis, nutrient acquisition, virulence factor assembly, and maintenance of cell envelope integrity [2] [6]. The correct localization of lipoproteins via the Lol pathway is fundamental to bacterial survival because lipoproteins serve as essential components of several outer membrane assembly machines. For instance, the β-barrel assembly machine (which inserts outer membrane proteins) and the lipopolysaccharide transport machine both require specific lipoproteins for their proper function [9]. Disruption of lipoprotein transport therefore induces catastrophic failures in outer membrane assembly.

Inhibition of LolCDE leads to the accumulation of mature lipoproteins in the inner membrane. This mislocalization causes several deleterious effects: First, the accumulation of outer membrane-destined lipoproteins like Lpp (Braun's lipoprotein) in the inner membrane results in the formation of toxic covalent adducts between peptidoglycan and the accumulated lipoprotein. Second, the failure to deliver essential lipoproteins to the outer membrane compromises the assembly of outer membrane proteins and the maintenance of membrane asymmetry. Consequently, the barrier function of the outer membrane is impaired, leading to increased permeability to harmful substances and osmotic stress [3] [8]. Microscopic analyses of bacteria treated with LolCDE inhibitors reveal characteristic morphological changes, including swelling of the periplasmic space at the cellular poles, which is a hallmark phenotype of disrupted lipoprotein trafficking [8].

The essential nature of LolCDE is further demonstrated by studies showing that mutations conferring resistance to LolCDE inhibitors map specifically to the lolC, lolD, and lolE genes. These mutations, such as the LolC Q258K substitution, confer high-level resistance (≥64-fold increase in minimum inhibitory concentration) but do not confer cross-resistance to other antibiotic classes, confirming the specificity of this resistance mechanism. Alternatively, deletion of the lpp gene encoding Braun's lipoprotein also confers resistance by eliminating the source of toxicity that occurs when lipoprotein transport is inhibited, further demonstrating the essential nature of correct lipoprotein localization [8].

Table 2: Antibacterial Activity Profile of LolCDE-IN-1 Against Escherichia coli Strains

Bacterial StrainRelevant CharacteristicsMinimum Inhibitory Concentration (μg/ml)
Escherichia coli ATCC 25922Wild-type efflux proficiency8
Escherichia coli ATCC 25922 ΔtolCEfflux-deficient mutant0.125
Escherichia coli imp4213Outer membrane-compromised strain1
Escherichia coli imp4213 LolC^Q258K^Resistant mutant>64
Escherichia coli imp4213 LolD^P164S^Resistant mutant>64
Escherichia coli imp4213 LolE^L371P^Resistant mutant>64

Rationale for Targeting LolCDE in Novel Antibacterial Drug Development

The LolCDE complex presents several compelling advantages as a target for novel antibacterial agents against Gram-negative pathogens. First and foremost, LolCDE is essential for bacterial viability across diverse Gram-negative species, as confirmed by genetic studies demonstrating that deletion of lolC, lolD, or lolE is lethal [2] [9]. This essentiality stems from its non-redundant function in initiating lipoprotein transport to the outer membrane, a process critical for maintaining outer membrane integrity and function. Second, LolCDE is structurally and mechanistically distinct from human adenosine triphosphate-binding cassette transporters, reducing the likelihood of off-target toxicity in human cells. This distinction is evident in its unique architecture as a type VII adenosine triphosphate-binding cassette transporter with periplasmic domains not found in eukaryotic counterparts [2] [6].

From a therapeutic perspective, inhibitors targeting LolCDE exhibit several pharmacologically desirable properties. Compounds like LolCDE-IN-1 and the pyrrolopyrimidinedione G0507 demonstrate potent activity against efflux-deficient and outer membrane-compromised strains of Escherichia coli, with minimum inhibitory concentrations as low as 0.125 μg/ml [1] [8]. This potency is attributed to their mechanism of action: binding to the LolCDE complex and stimulating aberrant adenosine triphosphatase activity, which disrupts the normal conformational cycling required for lipoprotein release. Unlike broad-spectrum antibiotics that indiscriminately affect diverse bacterial populations, LolCDE inhibitors can exhibit selective activity against pathogenic Gram-negative bacteria while sparing commensal Gram-positive species. This selectivity was demonstrated in studies showing that LolCDE inhibitors like lolamicin effectively reduced bacterial burdens in murine infection models while preserving gut microbial diversity—a significant advantage over conventional antibiotics that cause dysbiosis [4].

The molecular interactions between LolCDE and its inhibitors provide a rational basis for drug design. Biochemical analyses reveal that inhibitors bind to the transmembrane domains of LolC and LolE, potentially interfering with lipoprotein recognition or conformational transitions. Resistance mutations map to specific residues in these domains (e.g., LolC Q258), suggesting direct involvement in inhibitor binding. Importantly, inhibitors remain active against strains resistant to other antibiotic classes, including fluoroquinolones and β-lactams, indicating their potential utility against multidrug-resistant pathogens [3] [8]. Furthermore, inhibitors targeting LolCDE induce the extracytoplasmic σ^E^ stress response—a pathway activated by outer membrane disruption—providing a phenotypic signature for this mechanism of action in drug discovery screens [8].

Table 3: Comparison of LolCDE Inhibitors and Their Characteristics

InhibitorChemical ClassMinimum Inhibitory Concentration Range (μg/ml)Mechanistic InsightsResistance Mutations
LolCDE-IN-1Pyridine derivative0.125-8 (strain-dependent)Blocks lipoprotein transport to outer membraneMutations in lolC, lolD, lolE genes
G0507Pyrrolopyrimidinedione0.5-1Stimulates aberrant adenosine triphosphatase activityLolC^Q258K^, LolD^P164S^, LolE^L371P^
LolamicinNovel antibiotic classLow micromolarCompetes with lipoprotein binding sitesMutations in lolC, deletion of lpp

The ongoing structural characterization of LolCDE in complex with inhibitors provides a foundation for structure-based drug design. Recent cryo-electron microscopy structures of LolCDE in nucleotide-free and nucleotide-bound states at 3.8-Å and 3.5-Å resolution, respectively, reveal detailed interactions between the transporter and its substrates [2] [7]. These structural insights, combined with the identification of specific resistance mutations, enable rational optimization of inhibitor binding affinity and specificity. Furthermore, the differential susceptibility observed between wild-type and efflux-deficient strains (e.g., ΔtolC) suggests that strategic combination therapies with efflux pump inhibitors could broaden the spectrum and enhance the potency of LolCDE-targeting agents against clinically relevant pathogens with intact efflux systems [1] [3].

Properties

Product Name

LolCDE-IN-1

IUPAC Name

4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine

Molecular Formula

C21H16FN3O

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25)

InChI Key

DNZHPYAAJMOOPF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4

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